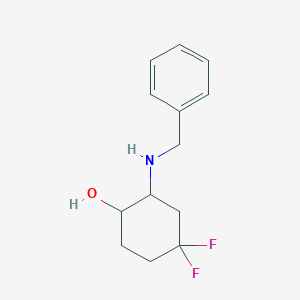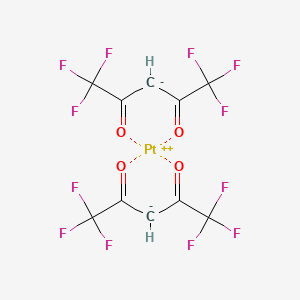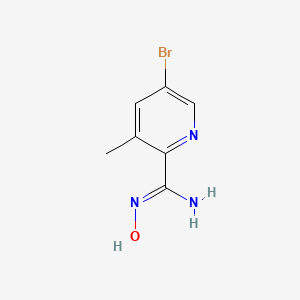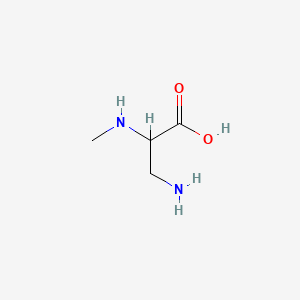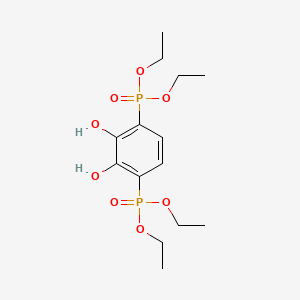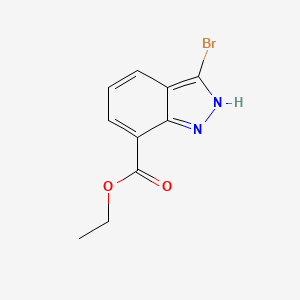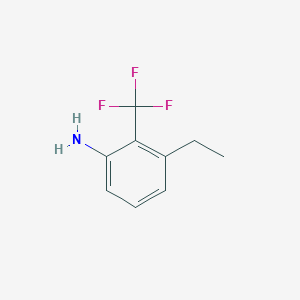![molecular formula C48H46N4O12 B15246916 2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid CAS No. 6937-19-5](/img/structure/B15246916.png)
2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid is a complex organic compound characterized by its unique binaphthalene core structure
Preparation Methods
The synthesis of 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the binaphthalene core, followed by the introduction of various functional groups through a series of reactions including condensation, reduction, and acylation. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the benzoyl and azanediyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. The hexahydroxy and azanylylidene groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways. The binaphthalene core provides structural stability and facilitates interactions with other molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Compared to other similar compounds, 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid stands out due to its unique binaphthalene core and the specific arrangement of functional groups. Similar compounds include:
- 2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl
- 2,2’,3,3’,4,4’-hexahydroxy-1,1’-biphenyl-6,6’-dimethanol dimethyl ether These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical properties and applications.
Properties
CAS No. |
6937-19-5 |
|---|---|
Molecular Formula |
C48H46N4O12 |
Molecular Weight |
870.9 g/mol |
IUPAC Name |
2-[[4-[[7-[8-[[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]methylideneamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C48H46N4O12/c1-21(2)35-29-15-23(5)37(43(59)39(29)31(41(57)45(35)61)17-49-27-11-7-25(8-12-27)47(63)51-19-33(53)54)38-24(6)16-30-36(22(3)4)46(62)42(58)32(40(30)44(38)60)18-50-28-13-9-26(10-14-28)48(64)52-20-34(55)56/h7-18,21-22,57-62H,19-20H2,1-6H3,(H,51,63)(H,52,64)(H,53,54)(H,55,56) |
InChI Key |
MWQSXLDULCHKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=C(C=C3)C(=O)NCC(=O)O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=C(C=C6)C(=O)NCC(=O)O)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



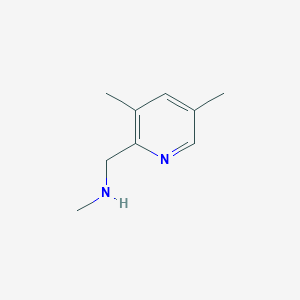
![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
![Imidazo[1,5-D][1,2,4]triazine](/img/structure/B15246849.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)
